Central vs. Peripheral RAS Target Engagement: No Systemic RAS Modulation vs. ACE Inhibitors
Firibastat demonstrates differentiated central target engagement without altering systemic RAS biomarkers, in contrast to ACE inhibitors which suppress plasma angiotensin II and increase plasma renin. In a randomized, placebo-controlled crossover study in hypertensive patients (NCT02322450), Firibastat at 500 mg BID for 4 weeks had no effect on plasma renin concentration, aldosterone, or copeptin levels compared to placebo, whereas ACE inhibitors characteristically reduce angiotensin II and aldosterone while increasing renin [1]. This differentiation confirms that Firibastat's antihypertensive effect is mediated exclusively through central APA inhibition without systemic RAS interference.
| Evidence Dimension | Plasma renin concentration change |
|---|---|
| Target Compound Data | No significant change vs. placebo after 4 weeks of 500 mg BID |
| Comparator Or Baseline | ACE inhibitors (class-level): characteristically increase plasma renin due to loss of negative feedback |
| Quantified Difference | Qualitative difference: complete absence of systemic RAS biomarker alteration with Firibastat |
| Conditions | Phase IIa double-blind randomized placebo-controlled crossover study; N=34 hypertensive patients; daytime ambulatory BP 135-170/85-105 mmHg |
Why This Matters
For researchers studying central RAS modulation without confounding systemic RAS effects, Firibastat provides a cleaner pharmacological tool than ACE inhibitors or ARBs.
- [1] Azizi M, et al. A pilot double-blind randomized placebo-controlled crossover pharmacodynamic study of the centrally active aminopeptidase A inhibitor, firibastat, in hypertension. J Hypertens. 2019;37(8):1722-1728. PMID: 30882604. View Source
